molecular formula C6H14O5 B053887 Diglycerol CAS No. 627-82-7

Diglycerol

Cat. No. B053887
CAS RN: 627-82-7
M. Wt: 166.17 g/mol
InChI Key: GPLRAVKSCUXZTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diglycerol is synthesized through a solvent-free glycerol etherification process, utilizing solid-base catalysts. For instance, acid-treated montmorillonite K-10, modified with LiOH (Clay Li/MK-10) through an ion-exchange method, serves as an effective catalyst for this compound production. This process achieves a high glycerol conversion rate of about 98%, resulting in a this compound selectivity of approximately 53%. The process benefits from the absence of solvents, highlighting its eco-friendliness and efficiency in producing this compound (Ayoub & Abdullah, 2013).

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple hydroxyl groups that contribute to its solubility and reactivity. The structure facilitates various chemical reactions, making this compound a versatile compound in synthetic chemistry. The branching topology and chirality of this compound derivatives also influence their physical and chemical properties, enabling the synthesis of lipids with specific characteristics (Markowski et al., 2014).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, including catalytic reductive alkylation of carboxylic acids, which yields (poly)glycerol monoethers with good selectivity and yield. This reaction, catalyzed by Pd/C under hydrogen with an acid ion-exchange resin as a cocatalyst, showcases this compound's reactivity and potential for producing various chemical compounds (Sutter et al., 2012).

Physical Properties Analysis

The physical properties of this compound, such as viscosity, melting point, and solubility, are crucial for its applications in different industries. For example, high molecular weight hyperbranched polyglycerols (HPG) synthesized from glycidol exhibit low intrinsic viscosities and small hydrodynamic radii, which are significant for applications requiring specific fluid dynamics (Kainthan et al., 2006).

Chemical Properties Analysis

This compound's chemical properties, such as reactivity towards acids and aldehydes, enable its use in synthesizing diverse compounds. Its role as a green, biodegradable medium for catalyst-free syntheses of complex molecules like 4H-pyrans highlights its potential as an eco-friendly alternative in organic chemistry (Safaei et al., 2012).

Scientific Research Applications

  • Asphalt Release Agents : Diglycerol is utilized to create bio-sourced waste chemicals for asphalt release agents. This application reduces adhesion in different asphalt formulations, proving effective in field use without dissolving bitumen (Mikhailenko et al., 2018).

  • Cosmetics : In toothpaste and deodorant sticks, this compound serves as a humectant, improving flavor, cooling sensation, fragrance impact, and reducing irritation and tackiness (Stier & Lucia, 2003).

  • Biobased Polyether Thermosets : this compound is a key raw material in the synthesis of fully recyclable aliphatic polyether thermosets, showing potential in food, personal care, and pharmaceutical industries (Gallastegui et al., 2021).

  • Solvent-Free Synthesis Process : A solvent-free glycerol etherification process, using solid-base catalysts, is employed for this compound synthesis. This process achieves high selectivity and conversion efficiency (Ayoub & Abdullah, 2013).

  • Glycerol Oligomerization : this compound, as a product of glycerol oligomerization, finds applications in food, cosmetics, and chemical industries. Different catalysts influence the distribution of this compound isomers (Martin, Checinski & Richter, 2012).

  • Catalytic Synthesis : this compound dicarbonate, synthesized using hydrotalcites as catalysts, serves as a potential monomer for non-isocyanate polyurethanes (Stewart, Weckhuysen & Bruijnincx, 2015).

  • Microwave Irradiation in Etherification : Research underlines the role of microwave irradiation in the efficient synthesis of this compound, highlighting its growing demand in various industries (Ayoub et al., 2020).

  • Energetic Plasticizer in Explosives : this compound tetranitrate, a product of this compound nitration, is investigated for its application as a plasticizer in explosive and propellant formulations (Straessler & Lee, 2017).

  • Thermostabilization of Proteins : this compound phosphate, derived from this compound, demonstrates potential in thermostabilizing proteins, especially in biotechnological applications (Lamosa et al., 2000).

  • Catalytic Oxidation : this compound undergoes selective oxidation using a palladium/neocuproine complex, yielding products like “diglycerose” (Wang et al., 2021).

Mechanism of Action

Target of Action

Diglycerol, a derivative of glycerol, primarily targets Protein Kinase C (PKC) and Protein Kinase D (PKD) isoforms . These isoforms can sense diacylglycerol (DAG), a neutral lipid involved in various metabolic pathways in the cell . PKC and PKD isoforms play a crucial role in the regulation of metabolic homeostasis and might serve as targets for the treatment of metabolic disorders such as obesity and diabetes .

Mode of Action

This compound interacts with its targets, PKC and PKD isoforms, through a process known as DAG-sensing . This interaction leads to the activation of these isoforms, which in turn disrupts metabolic homeostasis and contributes to the development of metabolic diseases . DAG in cell membranes recruits PKD through its C1 domains and induces conformational changes that abrogate PKDs autoinhibitory mechanism, leading to autophosphorylation at the C-terminus of PKD1 and PKD2, and subsequently activates PKDs .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is an intermediate in the formation of phosphatidylcholine, phosphatidylethanolamine, and triacylglycerols in eukaryotes . It is also involved in the biosynthesis of sphingomyelin . In glycolysis, this compound is oxidized to DHA, the simplest ketone sugar, and this molecule actively takes part in respiration in higher plants and animals .

Pharmacokinetics

It is known that this compound mono- and diesters of various fatty acids can be prepared by reacting this compound and fatty acids in a specific environment . This suggests that the bioavailability of this compound may be influenced by its esterification with different fatty acids.

Result of Action

The action of this compound results in various molecular and cellular effects. It plays a crucial role in protein transport, vesicle secretion, insulin signaling, cell growth, and proliferation . The selective oxidation of this compound using oxygen as a clean oxidant in the presence of a palladium/neocuproine complex results in the formation of a product named “diglycerose” .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the selective oxidation of this compound has been studied using oxygen as a clean oxidant in the presence of a palladium/neocuproine complex . The reaction parameters were optimized to obtain the mono-oxidation product with a high yield . This suggests that the action of this compound can be significantly influenced by the presence of certain catalysts and the availability of oxygen.

Safety and Hazards

Diglycerol may cause skin and eye irritation and may also cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .

Future Directions

The demand for diglycerol is expected to grow due to its extensive use in various industries . Research has been conducted to upgrade glycerol via various processes, including the etherification process . Some potential future directions include developing novel methods for the synthesis of this compound with improved properties, finding new applications of this compound in fields such as cosmetics, pharmaceuticals, and energy storage, and investigating the potential of this compound as a plasticizer in biodegradable polymers.

properties

IUPAC Name

3-(2,3-dihydroxypropoxy)propane-1,2-diol
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InChI

InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLRAVKSCUXZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90872273
Record name 3,3'-Oxydi(propane-1,2-diol)
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Molecular Weight

166.17 g/mol
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Physical Description

Liquid; Other Solid
Record name Propanediol, oxybis-
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CAS RN

627-82-7, 59113-36-9
Record name Bis(2,3-dihydroxypropyl) ether
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Record name alpha,alpha'-Diglycerol
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Record name Diglycerin
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Record name Diglycerol
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Record name Propanediol, oxybis-
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Record name Oxybispropanediol
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Record name .ALPHA.,.ALPHA.'-DIGLYCEROL
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Synthesis routes and methods I

Procedure details

Typically, about 118 kg of a mixture of C10:0 and C8:0 fatty acids (55:45 weight ratio) was preheated to the esterification temperature. This fatty acid mixture was used to esterify about 16.8 kg of monobehenin at a 18:1 acid to monobehenin mole ratio at esterification temperatures in the range of 174°-210° C. for 1.5 to 3.5 hours. (The monobehenin was commercially produced by molecular distillation of behenic acid/glycerol reaction products and comprised 98.1% monoglyceride, 0.5% diglyceride, 0.1% free glycerol, and 0.3% diglycerol.) The monobehenin was added incrementally as a powder over a 10 minute period to the melted fatty acids. Vigorous agitation (571 m./min. tip speed) and a nitrogen gas sparging rate of 1.4-2.1 liter/min. per liter of reaction mixture was used to remove the water generated during the esterification. The light fatty acids were refluxed by the partial condenser operated at 110° C., while generated water was condensed by the total condenser at 40° C. The esterification progress was monitored by thin layer chromatography (TLC) using high performance silica plates and a 75% petroleum ether/25% diethyl ether/1% acetic acid development solvent, followed by charring with 5% phosphomolybdic acid in anhydrous methanol. The esterification were stopped after complete elimination of diglycerides (i.e. measured level typically less than 0.4%). Composite analyses of the six esterification indicated a 6.4% MMM, 89.9% MML/MLM and 3.7% MML/LML triglyceride composition (average) in the reaction mixture. (As determined by CNP (acid free basis), "MMM"≤C24 to C34, "MML/MLM"=C36 to C44, and "MLL/LML"C46 to C56.) The free fatty acid profiles for the reaction mixtures were determined to be 42.9% C8:0, 56.2% C10:0, 0.7% C12:0, and 0.2% C22:0 fatty acids (average), which suggests minimal long chain fatty acid hydrolysis occurred under these esterification conditions. (As determined by free fatty acid profiles, "long chain fatty acid"=combined C20:0C22:0 and C24:0.)
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0.3%

Synthesis routes and methods II

Procedure details

Trans-Cinnamaldehyde (13.2 g, 12.6 ml, 0.1 mol) of, glycerol (92.09 g, 73.7 ml, 1 mol) and 10% Pd/C (0.66 g, 5 wt % relative to the aldehyde) are charged to a Parr reactor, purged three times with nitrogen, heated to 200° C. with stirring and reacted at 1000 psi of hydrogen for 20 h. GC analysis shows complete consumption of the aldehyde. The mixture is filtered, the product extracted with ether (50 ml×5), and the combined ether solution is dried with sodium sulfate. The solvent is evaporated and the residue chromatographed on silica gel using hexane-ethyl acetate from 5:1 to 1:1 to give 4.6 g of the monoether (95% purity). This product is approximately a 2:1 mixture of 3-(3-phenylpropyl)-1,2-propanediol and 3-(3-cyclohexylpropyl)-1,2-propanediol. The individual components of this mixture are separated by second column chromatography and characterized by 1H and 13C NMR.
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12.6 mL
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aldehyde
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3-(3-cyclohexylpropyl)-1,2-propanediol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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